烯醇-苯丙酮酸

描述

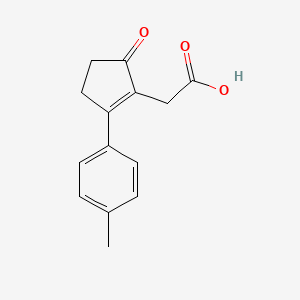

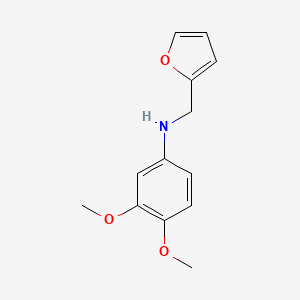

Enol-phenylpyruvate is a chemical species that exists in equilibrium with its keto form, phenylpyruvate. This equilibrium is part of the keto-enol tautomerism, a common chemical phenomenon where a proton shifts between two atoms, typically oxygen and carbon. The enol form is characterized by a hydroxyl group (OH) attached to a carbon that is double-bonded to another carbon, while the keto form has a carbonyl group (C=O).

Synthesis Analysis

The synthesis of enol-phenylpyruvate can be achieved through various methods. One approach involves the functionalization of arene Cr(CO)3 complexes, which leads to the formation of stable enol and ketone forms of phenylpyruvate derivatives . Another method includes the hydrolysis of aromatic Z/E azlactones, which yields phenylpyruvic acid derivatives that can exist as either keto or enol tautomers .

Molecular Structure Analysis

The molecular structure of enol-phenylpyruvate has been studied using NMR spectroscopy and X-ray crystallography. These studies have helped secure the stereostructures of various substrates and potential enol/enolate mimics . Additionally, quantum mechanical calculations have been performed to understand the configurational and conformational preferences of the enol form, highlighting the importance of inter- and intra-molecular hydrogen bonding for stabilization .

Chemical Reactions Analysis

Enol-phenylpyruvate is involved in several enzymatic reactions. For instance, it is a substrate for phenylpyruvate tautomerase, which catalyzes the tautomerization to the less stable (E) enol form . It also plays a role in the enzymatic catalysis by AroA, where it is involved in the biosynthesis of aromatic amino acids . Furthermore, enol-phenylpyruvate derivatives have been identified as potential enzyme inhibitors, particularly for Macrophage Migration Inhibitory Factor (MIF), which is a key molecule in immune and inflammatory processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of enol-phenylpyruvate are influenced by its tautomeric equilibrium. The enol form has been found to be predominant in organic media and solid state, as indicated by spectral data from IR spectroscopy . The enol tautomers also show strong absorption in the UV region, which has been utilized in spectrophotometric methods for the assay of enzymes related to aromatic amino acid transaminations and keto acid oxidation . The stability and reactivity of the enol form can be affected by factors such as conjugation and complexation, as seen in the case of phenylpyruvate derivatives complexed with Cr(CO)3 .

科学研究应用

1. 酶学研究和互变异构体

- 烯醇-苯丙酮酸在酶反应的背景下得到了广泛研究,特别关注其互变异构化过程。Pirrung等人(1993年)的研究调查了底物的立体结构以及苯丙酮酸酮烯醇类似物的潜在情况,用于苯丙酮酸酮烯醇异构酶。他们的研究结果表明,乙烯氟化物作为酶的产物类似物,有助于理解酶产生的烯醇 (Pirrung et al., 1993)。Knox和Pitt(1957年)描述了一种新的酶来自动物组织,催化苯丙酸的酮烯醇互变异构化,突出了其潜在的生理作用,因为α-酮酸的特定互变异构体是某些反应的底物或产物 (Knox & Pitt, 1957)。

2. 分光光度法测定

- 涉及烯醇-苯丙酮酸的分光光度法测定已经为各种应用开发出来。Goodwin和Werner(1972年)基于烯醇-苯丙酮酸硼酸盐复合物的紫外吸收开发了一种用于苯丙酮酸氧化酶的快速测定方法,这对于理解酶动力学很重要 (Goodwin & Werner, 1972)。Cassidei等人(1978年)的另一个重要进展是提出了一种用于尿液中苯丙酸定量测定的比色法,使用烯醇-苯丙酮酸的铁复合物,在临床诊断中很有用 (Cassidei et al., 1978)。

3. 代谢工程和生化生产

- 烯醇-苯丙酮酸也是代谢工程领域的重点研究对象。Liu等人(2015年)讨论了大肠杆菌的代谢工程,用于生产苯丙酮酸衍生物,突出了其在人类健康和营养产品中的用途。他们强调了基因定义生产者在高效生物合成中的潜力 (Liu et al., 2015)。

4. 酮烯醇互变异构研究

- 对苯丙酸的酮烯醇互变异构进行详细研究,可以揭示它们在不同环境中的分子结构和行为。例如,Hanai等人(1989年)研究了苯丙酸的振动光谱,表明它们在有机介质中主要以烯醇形式存在 (Hanai et al., 1989)。

未来方向

Recent studies show gut microbiota-dependent metabolism of dietary phenylalanine into phenylacetic acid (PAA) is critical in phenylacetylglutamine (PAGln) production, a metabolite linked to atherosclerotic cardiovascular disease (ASCVD) . This suggests that understanding the role of Enol-phenylpyruvate in these processes could be a promising direction for future research .

属性

IUPAC Name |

(Z)-2-hydroxy-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDGUGJNLNLJSR-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enol-phenylpyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Enol-phenylpyruvate | |

CAS RN |

5801-57-0 | |

| Record name | NSC280708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enol-phenylpyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)